molecular formula C25H24BrNO8 B11620805 Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[4-(ethoxycarbonyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[4-(ethoxycarbonyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11620805
M. Wt: 546.4 g/mol
InChI Key: BILQDSKCNBHMRG-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[4-(ETHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[4-(ETHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves multiple steps, including the formation of the dihydropyridine ring and the introduction of various substituents. Common synthetic routes include:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of Substituents: The bromine, hydroxy, and methoxy groups can be introduced through electrophilic aromatic substitution reactions, while the ethoxycarbonyl group can be added via esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution of the bromine atom can result in the formation of various substituted derivatives.

Scientific Research Applications

3,5-DIMETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[4-(ETHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[4-(ETHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-hydroxybenzonitrile: Similar in structure but lacks the dihydropyridine ring and other substituents.

    Methyl 3,5-dibromo-4-hydroxybenzoate: Contains similar functional groups but differs in the overall structure.

Uniqueness

The uniqueness of 3,5-DIMETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[4-(ETHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its combination of functional groups and the presence of the dihydropyridine ring, which imparts specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C25H24BrNO8

Molecular Weight

546.4 g/mol

IUPAC Name

dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-ethoxycarbonylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H24BrNO8/c1-5-35-23(29)14-6-8-16(9-7-14)27-12-17(24(30)33-3)21(18(13-27)25(31)34-4)15-10-19(26)22(28)20(11-15)32-2/h6-13,21,28H,5H2,1-4H3

InChI Key

BILQDSKCNBHMRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C(=C3)Br)O)OC)C(=O)OC

Origin of Product

United States

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